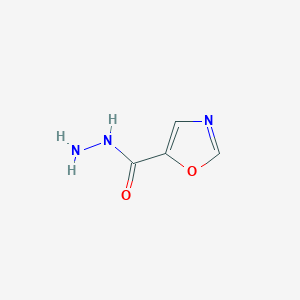

1,3-Oxazole-5-carbohydrazide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOXHUIKFGEJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693257 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-30-6 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Oxazole Heterocycle in Contemporary Organic and Medicinal Chemistry Research

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, primarily due to its ability to engage with a wide array of biological targets through various non-covalent interactions. nih.govsemanticscholar.org The oxazole scaffold is present in numerous clinically used drugs, highlighting its value in the development of therapeutic agents. semanticscholar.org

The significance of the oxazole ring stems from its versatile pharmacological profile. Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including:

Anticancer: Oxazole derivatives are being extensively investigated for their potential to combat various cancers. They can act on different cellular mechanisms to inhibit tumor growth. nih.govnih.gov

Antimicrobial: The oxazole nucleus is a key component in many compounds showing potent antibacterial and antifungal properties. derpharmachemica.combiointerfaceresearch.comajrconline.org

Anti-inflammatory: Certain oxazole derivatives exhibit significant anti-inflammatory effects.

Antiviral, antitubercular, and antiparasitic activities: The structural versatility of oxazoles allows for the design of compounds targeting a range of pathogenic organisms. nih.gov

This wide range of activities makes the oxazole heterocycle a privileged scaffold in drug discovery, providing a robust platform for the development of new therapeutic agents. nih.govnih.gov

The Role of the Carbohydrazide Functional Group As a Synthetic Handle and Pharmacophore

The carbohydrazide group (-CONHNH2) is another critical component of 1,3-Oxazole-5-carbohydrazide. This functional group plays a dual role in the design and development of new chemical entities.

From a synthetic perspective, the carbohydrazide moiety is a versatile "handle." It can be readily transformed into a variety of other functional groups and heterocyclic systems. For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, or it can be cyclized to generate heterocycles like 1,3,4-oxadiazoles or pyrazoles. researchgate.netresearchgate.net This reactivity makes it an invaluable tool for creating libraries of diverse compounds for biological screening.

As a pharmacophore, the carbohydrazide group is known to contribute to the biological activity of a molecule. It is a key structural feature in several therapeutic agents and is associated with a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netacs.org The hydrogen bonding capabilities of the -NH and C=O groups within the carbohydrazide moiety often play a crucial role in the interaction of the molecule with its biological target.

Current Research Trajectories and Future Prospects for 1,3-oxazole-5-carbohydrazide in Scholarly Investigations

While direct research on the parent compound 1,3-Oxazole-5-carbohydrazide is somewhat limited, extensive studies on its derivatives provide significant insights into its potential applications and future research directions. The primary focus of current research lies in synthesizing and evaluating novel derivatives for their therapeutic potential, particularly as anticancer and antimicrobial agents.

The general strategy involves modifying the core structure of this compound, often by reacting the carbohydrazide group to form Schiff bases or other heterocyclic systems. These modifications aim to enhance the compound's biological activity and selectivity.

Anticancer Research: Derivatives of 1,3-oxazole are being actively explored as potential anticancer drugs. nih.gov Research has shown that some of these compounds can inhibit the proliferation of various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of critical cellular processes in cancer cells.

Antimicrobial Research: The development of new antimicrobial agents is a global health priority. Hydrazide-hydrazone derivatives, which can be synthesized from this compound, have shown promising antimicrobial activity. mdpi.com For example, certain 1,3-oxazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

The future prospects for this compound in academic research are promising. It serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Future research will likely focus on:

The synthesis of novel derivatives with improved pharmacological profiles.

In-depth studies into the mechanisms of action of the most potent compounds.

The exploration of this chemical scaffold for other therapeutic areas beyond cancer and infectious diseases.

Below are tables summarizing some of the research findings on the biological activities of this compound derivatives.

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1,3-Oxazole Derivatives | Hep-2 | IC50 = 60.2μM for the most promising compound | nih.gov |

| 2-Hydroxy-1,3-oxazole-5-carboxylic acid derivatives | A549 (lung), MCF7 (breast) | Reduction in cell viability |

Table 2: Antimicrobial Activity of Selected 1,3-Oxazole and Carbohydrazide Derivatives

| Compound/Derivative | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3-Oxazole-isoniazid hybrids | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | mdpi.com |

| 5-Chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides | Staphylococcus species | 7.8 µg/mL | biointerfaceresearch.com |

| 2-Hydroxy-1,3-oxazole-5-carboxylic acid | Staphylococcus aureus | 0.64 µg/mL |

Q & A

Basic: What are the common synthetic routes for preparing 1,3-Oxazole-5-carbohydrazide?

Methodological Answer:

this compound is typically synthesized via cyclocondensation or hydrazinolysis. A widely used approach involves:

- Step 1: Reacting a carboxylic acid derivative (e.g., ethyl 1,3-oxazole-5-carboxylate) with hydrazine hydrate under reflux in ethanol to form the carbohydrazide .

- Step 2: Purification via recrystallization using solvents like ethanol or acetonitrile.

- Key Variables: Reaction time (5–6 hours), temperature (reflux conditions), and molar ratios of reactants (1:1 hydrazine to ester) are critical for optimal yields (~70–85%) .

- Validation: Thin-layer chromatography (TLC) monitors reaction progress, while spectroscopic methods (FT-IR, NMR) confirm structural integrity .

Basic: How is the purity and structural identity of this compound validated?

Methodological Answer:

- Purity Assessment:

- Structural Confirmation:

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Catalyst Screening: Piperidine or acetic acid enhances cyclocondensation efficiency by stabilizing intermediates .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors but may require higher temperatures. Ethanol balances cost and efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 10–15% in select cases .

- DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar 1,3-oxazole derivatives?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, X-ray crystallography, and HRMS to distinguish regioisomers or tautomers. For example:

- Computational Aids: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to validate structures .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore Design: The oxazole-hydrazide scaffold is leveraged for:

- Biological Screening: Use broth microdilution assays for antimicrobial testing and molecular docking (AutoDock Vina) to predict target binding .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Scaffold Modification: Introduce substituents at the oxazole C-4 or hydrazide N-terminus to assess electronic/steric effects:

- Data Analysis: Use regression models (e.g., partial least squares) to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations:

- MD Simulations: Simulate solvation effects (water, DMSO) to assess reaction feasibility under different conditions .

Basic: What safety and handling protocols are recommended for this compound synthesis?

Methodological Answer:

- Hydrazine Handling: Use in a fume hood with PPE (gloves, goggles) due to toxicity .

- Waste Disposal: Quench excess hydrazine with aqueous HCl before disposal .

- Stability: Store derivatives in amber vials at 4°C to prevent hydrolysis .

Advanced: How to troubleshoot low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids) .

- Reaction Monitoring: In-situ IR tracks carbonyl consumption to optimize reaction termination .

- Alternative Routes: Explore microwave-assisted synthesis or flow chemistry for improved kinetics .

Advanced: What strategies enhance the solubility of this compound for in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.